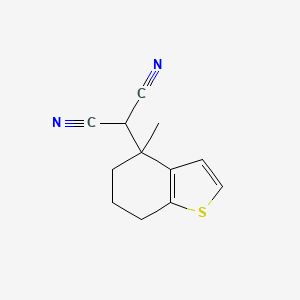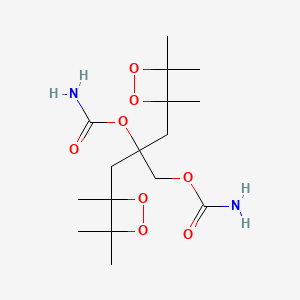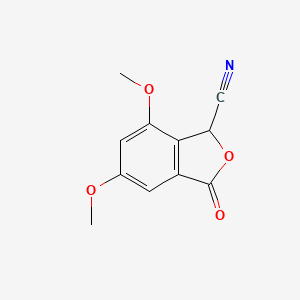
(4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile is a chemical compound with the molecular formula C12H12N2S It features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of (4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the nitrile groups. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as scaling up the process for commercial use.
Chemical Reactions Analysis
(4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile involves its interaction with molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
(4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)propanedinitrile can be compared with other benzothiophene derivatives, such as:
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one: This compound has a similar core structure but different functional groups.
4,5,6,7-Tetrahydro-1-benzothiophene: This compound lacks the methyl and nitrile groups, making it less complex.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
106051-03-0 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl)propanedinitrile |
InChI |
InChI=1S/C12H12N2S/c1-12(9(7-13)8-14)5-2-3-11-10(12)4-6-15-11/h4,6,9H,2-3,5H2,1H3 |
InChI Key |
ZJTPLFFLAYHVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CS2)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)

-lambda~5~-arsane](/img/structure/B14319257.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)



![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)

![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
